REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[C:6]([CH3:8])([CH3:7])[O:5][B:4](B2OC(C)(C)C(C)O2)[O:3]1.C([O-])(=O)C.[K+].N#N.FC(F)(F)S(O[C:31]1[CH2:32][CH2:33][CH2:34][N:35]([C:37]([O:39][C:40]([CH3:43])([CH3:42])[CH3:41])=[O:38])[CH:36]=1)(=O)=O.FC(F)(F)S(O[C:52]1[CH2:53][N:54]([C:58]([O:60][C:61]([CH3:64])([CH3:63])[CH3:62])=[O:59])[CH2:55][CH2:56][CH:57]=1)(=O)=O>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].CCOC(C)=O.CCCCCC>[CH3:17][C:2]1([CH3:1])[C:6]([CH3:7])([CH3:8])[O:5][B:4]([C:33]2[CH2:34][N:35]([C:37]([O:39][C:40]([CH3:43])([CH3:42])[CH3:41])=[O:38])[CH2:36][CH2:31][CH:32]=2)[O:3]1.[CH3:17][C:2]1([CH3:1])[C:6]([CH3:7])([CH3:8])[O:5][B:4]([C:52]2[CH2:57][CH2:56][CH2:55][N:54]([C:58]([O:60][C:61]([CH3:64])([CH3:63])[CH3:62])=[O:59])[CH:53]=2)[O:3]1 |f:1.2,7.8.9.10,11.12|
|
Name
|
EtOAc hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Name
|
4,4,4′,4′,5,5,5′-heptamethyl-2,2′-bi(1,3,2-dioxaborolane)
|
Quantity
|
10.48 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)C)C
|
Name
|
potassium acetate
|
Quantity
|
11.18 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0.93 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC=1CCCN(C1)C(=O)OC(C)(C)C)(F)F
|
Name
|
|
Quantity
|
12.58 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC=1CN(CCC1)C(=O)OC(C)(C)C)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated aqueous NaCl (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C=1CN(CCC1)C(=O)OC(C)(C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C=1CCCN(C1)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.58 mmol | |
AMOUNT: MASS | 7.29 g | |
YIELD: PERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[C:6]([CH3:8])([CH3:7])[O:5][B:4](B2OC(C)(C)C(C)O2)[O:3]1.C([O-])(=O)C.[K+].N#N.FC(F)(F)S(O[C:31]1[CH2:32][CH2:33][CH2:34][N:35]([C:37]([O:39][C:40]([CH3:43])([CH3:42])[CH3:41])=[O:38])[CH:36]=1)(=O)=O.FC(F)(F)S(O[C:52]1[CH2:53][N:54]([C:58]([O:60][C:61]([CH3:64])([CH3:63])[CH3:62])=[O:59])[CH2:55][CH2:56][CH:57]=1)(=O)=O>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].CCOC(C)=O.CCCCCC>[CH3:17][C:2]1([CH3:1])[C:6]([CH3:7])([CH3:8])[O:5][B:4]([C:33]2[CH2:34][N:35]([C:37]([O:39][C:40]([CH3:43])([CH3:42])[CH3:41])=[O:38])[CH2:36][CH2:31][CH:32]=2)[O:3]1.[CH3:17][C:2]1([CH3:1])[C:6]([CH3:7])([CH3:8])[O:5][B:4]([C:52]2[CH2:57][CH2:56][CH2:55][N:54]([C:58]([O:60][C:61]([CH3:64])([CH3:63])[CH3:62])=[O:59])[CH:53]=2)[O:3]1 |f:1.2,7.8.9.10,11.12|
|
Name
|
EtOAc hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Name
|
4,4,4′,4′,5,5,5′-heptamethyl-2,2′-bi(1,3,2-dioxaborolane)
|
Quantity
|
10.48 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)B1OC(C(O1)(C)C)C)C
|
Name
|
potassium acetate
|
Quantity
|
11.18 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0.93 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC=1CCCN(C1)C(=O)OC(C)(C)C)(F)F
|
Name
|
|
Quantity
|
12.58 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OC=1CN(CCC1)C(=O)OC(C)(C)C)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated aqueous NaCl (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C=1CN(CCC1)C(=O)OC(C)(C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C=1CCCN(C1)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 23.58 mmol | |
AMOUNT: MASS | 7.29 g | |
YIELD: PERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |